2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Overview
Description
2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro-substituted benzamide and a sulfonyl group attached to a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate amine, such as 2-phenylethylamine, under conditions that promote amide bond formation.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate benzamide with a sulfonyl chloride derivative, such as tetrahydrofuran-2-ylmethylsulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)-benzamide
- 2,4-dichloro-N-(2-(4-chlorophenyl)-ethyl)-benzamide
- 2,4-dichloro-N-(2-(3,4-dimethoxyphenyl)-ethyl)-benzamide
Uniqueness
2,4-DICHLORO-N-(2-PHENYLETHYL)-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE is unique due to the presence of the tetrahydrofuran-2-ylmethylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
2,4-dichloro-5-(oxolan-2-ylmethylsulfamoyl)-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c21-17-12-18(22)19(29(26,27)24-13-15-7-4-10-28-15)11-16(17)20(25)23-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,15,24H,4,7-10,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAOHZBYZCUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCC3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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